

A Comparative Guide to EZH2 Inhibition: GSK503 vs. GSK126

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK503	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent small molecule inhibitors of the histone methyltransferase EZH2: **GSK503** and GSK126. By presenting key performance data, detailed experimental methodologies, and visual representations of their mechanism of action, this document aims to assist researchers in making informed decisions for their drug discovery and development endeavors.

Introduction to EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Both **GSK503** and GSK126 are potent and selective inhibitors of EZH2, acting as S-adenosylmethionine (SAM) competitive inhibitors.

Quantitative Performance Data

The following tables summarize the biochemical potency and cellular activity of **GSK503** and GSK126 based on available experimental data.

Table 1: Biochemical Potency against EZH2



Compound	Target	Ki (nM)	Selectivity vs. EZH1	Selectivity vs. Other HMTs
GSK126	Wild-Type EZH2	0.5 - 3	>150-fold	>1000-fold
Mutant EZH2 (Y641F)	~0.5 - 3	Not specified	Not specified	
GSK503	Wild-Type EZH2	Not explicitly found	>200-fold	>4000-fold
Mutant EZH2	Similar to Wild- Type	Not specified	Not specified	

Table 2: Cellular Activity - IC50 Values

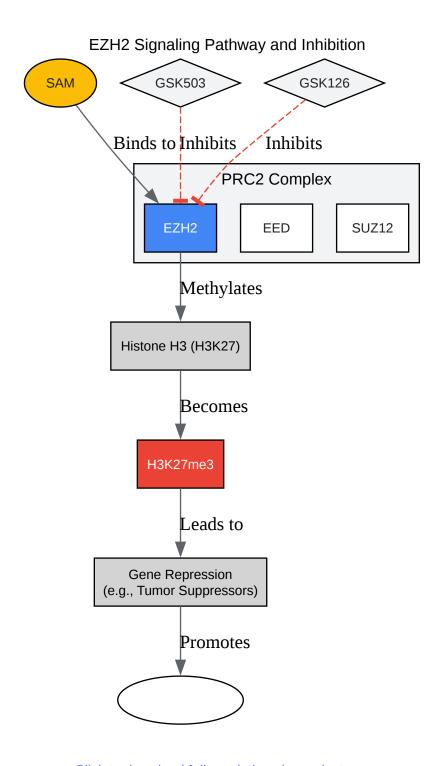
Compound	Cell Line	EZH2 Status	IC50 (μM)
GSK126	THP-1 (AML)	Wild-Type	0.3[1]
Normal hTERT cells	Wild-Type	2.3[1]	
IGR1 (Melanoma)	Y646N Mutant	3.2 - 8.0[2]	_
C001 (Melanoma)	Y646F Mutant	3.2 - 8.0[2]	_
MM386 (Melanoma)	Y646H Mutant	3.2 - 8.0[2]	_
Normal HDF cells	Wild-Type	61.4[2]	_
GSK503	THP-1 (AML)	Wild-Type	1.3[1]
Normal hTERT cells	Wild-Type	1.5[1]	

Mechanism of Action and Signaling Pathway

Both **GSK503** and GSK126 are competitive inhibitors of the methyl donor S-adenosylmethionine (SAM), binding to the SAM-binding pocket of EZH2. This inhibition prevents the transfer of a methyl group to histone H3 at lysine 27, thereby reducing the levels of the repressive H3K27me3 mark. The reduction in H3K27me3 leads to the derepression of



target genes, including tumor suppressor genes, which can result in cell cycle arrest, apoptosis, and inhibition of tumor growth.



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EZH2 Signaling Pathway and Inhibition



Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize EZH2 inhibitors.

Biochemical Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds like **GSK503** and GSK126.

Materials:

- Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and other subunits)
- Histone H3 peptide (e.g., residues 21-44) as a substrate
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor
- Test compounds (GSK503, GSK126) dissolved in DMSO
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT, 0.01% Brij-35)
- SAM
- Stop Solution (e.g., high concentration of non-radioactive SAM or S-adenosyl-L-homocysteine (SAH))
- Phosphocellulose filter plates
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- In a microplate, add the test compound dilutions.



- Add the PRC2 enzyme complex and the histone H3 peptide substrate to each well.
- Initiate the reaction by adding [³H]-SAM.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding the stop solution.
- Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated histone peptides.
- Wash the filter plate to remove unincorporated [3H]-SAM.
- Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Cell Viability Assay (MTS or CellTiter-Glo)

This assay measures the effect of EZH2 inhibitors on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest
- · Complete cell culture medium
- Test compounds (GSK503, GSK126) dissolved in DMSO
- 96-well plates
- MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Microplate reader (for absorbance or luminescence)

Procedure:



- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
- Incubate the plates for a specified period (e.g., 72 hours).
- For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
- For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, shake for 2 minutes, and incubate for 10 minutes. Measure the luminescence.
- Normalize the results to the vehicle-treated control cells and calculate the IC50 value for cell growth inhibition.

Cellular Histone Methylation Assay (Western Blot)

This assay determines the effect of EZH2 inhibitors on the levels of H3K27me3 in cells.

Materials:

- Cancer cell lines
- Test compounds (GSK503, GSK126)
- · Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
- · HRP-conjugated secondary antibody



- Chemiluminescent substrate
- · Imaging system

Procedure:

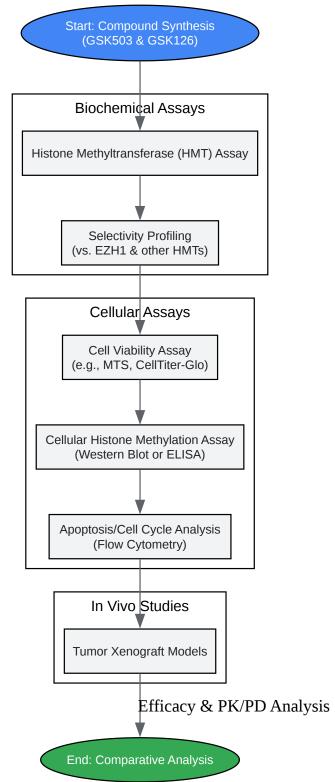
- Treat cells with various concentrations of the test compounds for a specified time (e.g., 48-72 hours).
- Harvest and lyse the cells.
- Quantify the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Apply the chemiluminescent substrate and capture the image.
- Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the dose-dependent reduction in histone methylation.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the activity of EZH2 inhibitors like **GSK503** and GSK126.



Comparative Experimental Workflow for EZH2 Inhibitors



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Workflow for EZH2 Inhibitor Comparison



Discussion and Conclusion

Both **GSK503** and GSK126 are highly potent and selective inhibitors of EZH2. The available data suggests that GSK126 may exhibit greater potency in certain cellular contexts, as indicated by its lower IC50 value in THP-1 cells.[1] However, it is important to note that direct head-to-head comparisons in a wide range of cell lines and under identical experimental conditions are limited in the public domain. GSK126 has been extensively characterized in various cancer models, including melanoma, where it shows preferential activity against cells harboring EZH2 activating mutations.[2]

GSK503 also demonstrates potent EZH2 inhibition and has been shown to be effective in preclinical models.[3] Its high selectivity, particularly against other histone methyltransferases, is a notable feature.

The choice between **GSK503** and GSK126 for a specific research application may depend on several factors, including the specific cancer type and EZH2 mutation status being investigated, as well as other experimental considerations. This guide provides a foundational comparison to aid in this decision-making process. Further head-to-head studies would be beneficial to delineate the subtle differences in their biological activities and therapeutic potential.

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- To cite this document: BenchChem. [A Comparative Guide to EZH2 Inhibition: GSK503 vs. GSK126]. BenchChem, [2025]. [Online PDF]. Available at:



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